molecular formula C13H16N4OS2 B2979467 (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone CAS No. 1240049-70-0

(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone

Cat. No.: B2979467
CAS No.: 1240049-70-0
M. Wt: 308.42
InChI Key: OISPURMOIRIROQ-UHFFFAOYSA-N
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Description

The compound (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone features a pyrazole core substituted with a 2,4-dimethylthiazole moiety at the 3-position and a thiomorpholino methanone group at the 5-position. Thiomorpholine, a sulfur-containing morpholine analog, enhances lipophilicity and may influence binding interactions compared to oxygen-containing morpholine derivatives.

Properties

IUPAC Name

[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-8-12(20-9(2)14-8)10-7-11(16-15-10)13(18)17-3-5-19-6-4-17/h7H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISPURMOIRIROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN5OSC_{19}H_{20}FN_{5}OS, with a molecular weight of approximately 385.46 g/mol. It features a thiazole ring, a pyrazole moiety, and a thiomorpholine group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC19H20FN5OS
Molecular Weight385.46 g/mol
SolubilitySoluble

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study on related compounds demonstrated their ability to inhibit key kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . The compound's thiazole and pyrazole components may enhance its interaction with these targets.

Anti-inflammatory Effects

Pyrazole derivatives have been shown to possess anti-inflammatory properties. In vitro studies revealed that similar compounds effectively inhibited the production of pro-inflammatory cytokines, suggesting a potential mechanism for treating inflammatory diseases .

Antimicrobial Activity

The compound's structural features suggest it may also exhibit antimicrobial properties. Pyrazole derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis and death . This activity is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural elements:

  • Thiazole Ring : Enhances binding affinity to biological targets.
  • Pyrazole Moiety : Contributes to the inhibition of kinases and other enzymes.
  • Thiomorpholine Group : May enhance solubility and bioavailability.

Case Studies

  • Antitumor Efficacy Study : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antitumor activity .
  • Anti-inflammatory Assessment : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to this compound significantly reduced nitric oxide production, highlighting their potential as anti-inflammatory agents .
  • Antimicrobial Testing : Compounds structurally related to this pyrazole derivative were evaluated for their antimicrobial activity against several bacterial strains. Results showed effective inhibition at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential .

Comparison with Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural and functional differences:

Compound Name Core Structure Substituents Target/Activity Key Properties/Findings
Target Compound: (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone Pyrazole-thiazole + thiomorpholine 2,4-dimethylthiazole, thiomorpholino Hypothesized: Lipid biosynthesis or epigenetic enzymes Higher lipophilicity (due to thiomorpholino); thiazole may enhance π-π interactions
(R)-(3-(2-chloro-6-methoxybenzyl)morpholino)(3-(4-methylpyridin-2-yl)-1H-pyrazol-5-yl)methanone Pyrazole + morpholine 4-methylpyridin-2-yl, 2-chloro-6-methoxybenzyl LpxA inhibitor (antibacterial) IC₅₀: 0.023 ± 0.003 µM; competes with UDP-GlcNAc substrate
[(3S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidin-1-yl][3-(propan-2-yl)-1H-pyrazol-5-yl]methanone Pyrazole + pyrrolidine 4-bromo, isopropyl KDM5A inhibitor (epigenetic) Co-crystallized with KDM5A (PDB: 5V9P); bromo group stabilizes binding
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone Phenyl + thiomorpholine 2-fluoro-5-methylphenyl Unknown Predicted boiling point: 407.8°C; density: 1.230 g/cm³
Teneligliptin Thiazolidine + pyrazolyl piperazine Methylphenyl, piperazine DPP-4 inhibitor (antidiabetic) Clinically approved; enhances insulin secretion

Pharmacological and Physicochemical Insights

  • Thiomorpholine vs. This modification is critical in compounds like the target molecule, where enhanced bioavailability may be advantageous .
  • Thiazole vs. Pyridine/Phenyl : The 2,4-dimethylthiazole in the target compound introduces steric bulk and π-stacking capability, differentiating it from pyridine () or phenyl () substituents. Thiazole-containing analogs often exhibit improved binding to hydrophobic enzyme pockets .
  • Biological Targets: LpxA Inhibition: The morpholino-pyrazole analog () inhibits LpxA, a key enzyme in lipid A biosynthesis. The target compound’s thiomorpholino group may offer similar or enhanced activity due to sulfur’s polarizability . KDM5A Inhibition: Pyrrolidine-pyrazole derivatives () target lysine demethylases, suggesting the thiomorpholino-thiazole scaffold could be repurposed for epigenetic drug development .

Q & A

Q. What synthetic strategies are employed for preparing (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone?

The synthesis typically involves sequential functionalization of the pyrazole-thiazole core. Key steps include:

  • Pyrazole-thiazole intermediate formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., acetic acid reflux) .
  • Thiomorpholine coupling : Reaction of the pyrazole-thiazole intermediate with thiomorpholine using coupling agents like EDCI/HOBt in anhydrous DCM or THF .
  • Purification : Column chromatography (silica gel, hexane/EtOAC gradient) followed by recrystallization (ethanol/water) .

Q. Which spectroscopic and analytical methods are critical for structural validation?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pyrazole C-3 and thiazole C-5 coupling) and thiomorpholine integration .
  • IR : Absorptions at 1650–1700 cm1^{-1} (ketone C=O stretch) and 1250–1300 cm1^{-1} (C-S bond in thiomorpholine) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between thiomorpholine and the pyrazole-thiazole intermediate?

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl2_2) or heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance yield .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
  • Temperature control : Maintaining 70–80°C prevents thiomorpholine decomposition during coupling .

Q. How do structural modifications (e.g., thiazole vs. thiomorpholine substituents) influence bioactivity?

  • Thiazole substituents : 2,4-Dimethyl groups enhance lipophilicity, improving membrane permeability in cellular assays .
  • Thiomorpholine vs. morpholine : The sulfur atom in thiomorpholine increases electron density, potentially altering binding affinity to targets like kinases or cytochrome P450 enzymes .
  • Structure-activity relationship (SAR) : Comparative studies with analogs (e.g., morpholino or pyrrolidinyl derivatives) reveal critical steric and electronic requirements .

Q. How can conflicting bioactivity data across assay systems be resolved?

  • Assay standardization : Validate results using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding assays) .
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Substituent tuning : Replace the 2,4-dimethylthiazol group with bulkier substituents (e.g., 4-methoxyphenyl) to improve target selectivity .

Q. What computational approaches are used to predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Free energy calculations : MM/PBSA or MM/GBSA to quantify binding affinities and validate against experimental IC50_{50} values .

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